Cas no 913647-88-8 ((1R)-1-(4-phenoxyphenyl)ethan-1-ol)

(1R)-1-(4-Phenoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenoxyphenyl substituent, which imparts unique steric and electronic properties. Its enantiomerically pure (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring high stereoselectivity. The compound’s aromatic ether moiety enhances stability while offering functional versatility for further derivatization, such as etherification or oxidation. Its well-defined chirality ensures reproducibility in applications like chiral ligand synthesis or as a building block for bioactive molecules. The product is typically characterized by high purity (>98%) and low racemization risk, making it suitable for rigorous synthetic workflows. Storage under inert conditions is recommended to preserve optical integrity.
(1R)-1-(4-phenoxyphenyl)ethan-1-ol structure
913647-88-8 structure
商品名:(1R)-1-(4-phenoxyphenyl)ethan-1-ol
CAS番号:913647-88-8
MF:C14H14O2
メガワット:214.259764194489
CID:6577939
PubChem ID:11961639

(1R)-1-(4-phenoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-(4-phenoxyphenyl)ethan-1-ol
    • EN300-1870320
    • 913647-88-8
    • AKOS017370098
    • インチ: 1S/C14H14O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1
    • InChIKey: HCIFMENZOKGFEI-LLVKDONJSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C1C=CC(=CC=1)[C@@H](C)O

計算された属性

  • せいみつぶんしりょう: 214.099379685g/mol
  • どういたいしつりょう: 214.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

(1R)-1-(4-phenoxyphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1870320-2.5g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
2.5g
$1089.0 2023-09-18
Enamine
EN300-1870320-0.25g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
0.25g
$513.0 2023-09-18
Enamine
EN300-1870320-5g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
5g
$1614.0 2023-09-18
Enamine
EN300-1870320-0.5g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
0.5g
$535.0 2023-09-18
Enamine
EN300-1870320-10.0g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
10g
$4052.0 2023-06-01
Enamine
EN300-1870320-1.0g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
1g
$943.0 2023-06-01
Enamine
EN300-1870320-5.0g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
5g
$2732.0 2023-06-01
Enamine
EN300-1870320-10g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
10g
$2393.0 2023-09-18
Enamine
EN300-1870320-1g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
1g
$557.0 2023-09-18
Enamine
EN300-1870320-0.05g
(1R)-1-(4-phenoxyphenyl)ethan-1-ol
913647-88-8
0.05g
$468.0 2023-09-18

(1R)-1-(4-phenoxyphenyl)ethan-1-ol 関連文献

(1R)-1-(4-phenoxyphenyl)ethan-1-olに関する追加情報

Comprehensive Overview of (1R)-1-(4-phenoxyphenyl)ethan-1-ol (CAS No. 913647-88-8): Properties, Applications, and Industry Insights

(1R)-1-(4-phenoxyphenyl)ethan-1-ol (CAS No. 913647-88-8) is a chiral organic compound with significant relevance in pharmaceutical and fine chemical industries. This enantiomerically pure alcohol is characterized by its 4-phenoxyphenyl moiety and a stereogenic center at the 1-position, making it a valuable intermediate in asymmetric synthesis. The compound's high optical purity and structural versatility have garnered attention from researchers exploring novel drug candidates and specialty materials.

In recent years, the demand for chiral building blocks like (1R)-1-(4-phenoxyphenyl)ethan-1-ol has surged due to the pharmaceutical industry's focus on enantioselective synthesis. Regulatory agencies increasingly emphasize the importance of single-enantiomer drugs, as evidenced by the FDA's guidelines on chiral therapeutics. This aligns with growing consumer interest in precision medicine and targeted therapies, topics frequently searched in scientific databases and AI platforms.

The synthetic route for CAS No. 913647-88-8 typically involves asymmetric reduction of the corresponding ketone or enzymatic resolution methods. Advanced techniques such as organocatalysis and transition metal-catalyzed hydrogenation have been explored to improve the atom economy and green chemistry metrics of its production. These aspects resonate with current industry trends toward sustainable synthesis, a hot topic in academic and industrial research circles.

From an application perspective, (1R)-1-(4-phenoxyphenyl)ethan-1-ol serves as a key precursor in developing bioactive molecules. Its phenoxy aromatic system provides excellent π-stacking capabilities, while the hydroxyl group offers a handle for further functionalization. Researchers have utilized this scaffold in designing GPCR modulators and enzyme inhibitors, addressing popular search queries related to drug discovery platforms and structure-activity relationships.

The compound's physicochemical properties—including its logP value, hydrogen bonding capacity, and stereochemical stability—make it particularly interesting for medicinal chemistry applications. These characteristics are frequently analyzed in QSAR studies and molecular docking simulations, areas that have seen exponential growth in literature citations over the past decade. Such computational approaches align with the pharmaceutical industry's adoption of AI-driven drug design, another trending topic in scientific discourse.

Quality control of 913647-88-8 requires sophisticated analytical techniques. Chiral HPLC and polarimetry are commonly employed to verify enantiomeric excess, while NMR spectroscopy and mass spectrometry confirm structural integrity. These methodologies reflect the broader industry shift toward quality by design (QbD) principles, a regulatory framework that dominates current discussions in pharmaceutical manufacturing circles.

Market analysts note increasing patent activity surrounding derivatives of (1R)-1-(4-phenoxyphenyl)ethan-1-ol, particularly in therapeutic areas like CNS disorders and metabolic diseases. This correlates with search engine data showing rising interest in neuroprotective agents and precision therapeutics. The compound's structural motif appears in several clinical candidates, underscoring its importance in modern lead optimization strategies.

From a supply chain perspective, manufacturers of CAS 913647-88-8 must address challenges related to scale-up processes and regulatory compliance. The compound's chiral purity requirements necessitate specialized production facilities, a topic frequently discussed in forums about CMO selection and technical transfer protocols. These operational considerations intersect with broader industry conversations about supply chain resilience in the post-pandemic era.

Emerging research directions for (1R)-1-(4-phenoxyphenyl)ethan-1-ol include its potential in material science applications. The compound's aromatic-rich structure shows promise for developing liquid crystals and organic semiconductors, aligning with the global push toward flexible electronics. This multidisciplinary potential makes it a subject of interest across chemistry subfields, from medicinal chemistry to materials engineering.

In conclusion, 913647-88-8 represents a versatile chiral building block whose importance spans multiple scientific disciplines. Its applications in pharmaceutical development, combined with emerging uses in advanced materials, position this compound as a valuable asset in contemporary chemical research. The continued exploration of its derivatives and synthetic methodologies will likely yield significant contributions to human health and technological innovation in coming years.

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